Phenethylamine

Catalog No.
S586401
CAS No.
64-04-0
M.F
C8H11N
M. Wt
121.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenethylamine

CAS Number

64-04-0

Product Name

Phenethylamine

IUPAC Name

2-phenylethanamine

Molecular Formula

C8H11N

Molecular Weight

121.18 g/mol

InChI

InChI=1S/C8H11N/c9-7-6-8-4-2-1-3-5-8/h1-5H,6-7,9H2

InChI Key

BHHGXPLMPWCGHP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCN

Solubility

Soluble in water
Very soluble in ethanol, ether; soluble in carbon tetrachloride
Soluble in alcohol, ether
Freely soluble in alcohol, ether
Soluble in water, ether
Soluble (in ethanol)

Synonyms

2-phenethylamine, 2-phenylethylamine, 2-phenylethylammonium chloride, beta-phenethylamine, beta-phenylethylamine, diphenethylamine sulfate, phenethylamine, phenethylamine conjugate acid, phenethylamine hydrobromide, phenethylamine hydrochloride, phenethylamine mesylate, phenethylamine perchlorate, phenethylamine sulfate, phenethylamine sulfate (2:1), phenethylamine tosylate, phenethylamine, 15N-labeled cpd, phenethylamine, beta-(14)C-labeled cpd, phenethylamine, monolithium salt

Canonical SMILES

C1=CC=C(C=C1)CCN

As a Neuromodulator:

PEA is present in the central nervous system, acting as a neuromodulator. It interacts with various neurotransmitters like dopamine, norepinephrine, and serotonin, potentially influencing mood, cognition, and motivation []. Studies suggest its role in regulating mood and reward pathways, but further research is needed to understand its specific effects [].

Potential Therapeutic Applications:

Due to its influence on neurotransmitters, PEA has been explored for potential therapeutic applications in conditions like depression and cognitive decline. However, clinical research is limited and inconclusive, and further investigation is necessary to determine its efficacy and safety for these purposes [][4].

Phenethylamine is an organic compound characterized by a primary amine group attached to a phenyl ring through an ethyl chain, making it a member of the phenethylamine class. It is a colorless liquid at room temperature with a fishy odor and exhibits solubility in water, ethanol, and ether. The compound has a density of 0.964 g/ml and a boiling point of 195 °C. It is strongly basic, with a pK_b of 4.17 (or pK_a of 9.83), and forms a stable hydrochloride salt with a melting point of 217 °C . Phenethylamine is notable for its structural similarity to amphetamine and catecholamines, which allows it to influence neurotransmitter release in the central nervous system.

PEA's mechanism of action is still being explored, but it appears to interact with various neurotransmitter systems:

  • Trace Amine-Associated Receptor 1 (TAAR1): PEA binds to TAAR1, potentially modulating dopamine and norepinephrine release [].
  • Vesicular Monoamine Transporter 2 (VMAT2): PEA inhibits VMAT2, further influencing dopamine and norepinephrine signaling [].
  • Neurotransmitter Release: To a lesser extent, PEA may directly act as a neurotransmitter in the central nervous system [].

While generally considered safe in small amounts naturally occurring in foods, concentrated PEA can cause side effects [].

  • Potential hazards: Anxiety, agitation, rapid heart rate, insomnia [].
  • Limited research: Safety data on PEA supplementation is limited, and its long-term effects are unknown [].
Due to its functional groups. It can undergo:

  • Alkylation: Reaction with alkyl halides to form N-alkylated derivatives.
  • Acylation: Reaction with acyl chlorides to yield amides.
  • Reduction: Reduction of corresponding nitro or carbonyl derivatives to produce phenethylamine.
  • Formation of Schiff Bases: Reaction with aldehydes can lead to the formation of imines or Schiff bases, which can further participate in condensation reactions .

These reactions highlight its versatility as a building block in organic synthesis.

Phenethylamine exhibits significant biological activity, primarily as a central nervous system stimulant. It acts as an agonist for human trace amine-associated receptor 1 (hTAAR1) and influences the release of neurotransmitters such as norepinephrine and dopamine . Additionally, it has been shown to induce acetylcholine release through glutamate-mediated mechanisms. Despite its psychoactive properties, phenethylamine does not activate adrenergic receptors like its derivative epinephrine does .

Phenethylamine can be synthesized through several methods, including:

  • Reduction of Benzyl Cyanide: Using hydrogen in the presence of a Raney nickel catalyst at elevated temperatures and pressures.
  • Lithium Aluminum Hydride Reduction: Reducing β-nitrostyrene in ether yields phenethylamine efficiently.
  • Cathodic Reduction: Involves the electrochemical reduction of benzyl cyanide in a divided cell .

These methods provide various pathways for synthesizing phenethylamine depending on available reagents and desired outcomes.

Phenethylamine has diverse applications:

  • Pharmaceuticals: It serves as a precursor for synthesizing various psychoactive compounds, including amphetamines and other stimulants.
  • Dietary Supplements: Marketed for purported benefits in enhancing mood and athletic performance, though scientific support is limited .
  • Research: Used in studies exploring neurotransmitter systems due to its effects on monoamines .

Phenethylamine interacts with several pharmacological agents, particularly those affecting serotonin levels:

  • Monoamine Oxidase Inhibitors (MAOIs): Co-administration may lead to increased serotonin levels, risking serotonin syndrome.
  • Serotonergic Drugs: Combining phenethylamine with serotonergic medications can amplify effects, leading to severe side effects like hypertension or anxiety .

Such interactions necessitate caution when considering phenethylamine in therapeutic contexts.

Phenethylamine is part of a broader class of compounds known as phenethylamines, which includes several structurally related molecules. Below are some similar compounds along with their unique characteristics:

Compound NameStructure TypeKey Features
AmphetamineSubstituted PhenethylamineStimulant effects; used in ADHD treatment
DopamineCatecholamineNeurotransmitter involved in reward pathways
NorepinephrineCatecholamineHormone and neurotransmitter; regulates arousal
Epinephrine (Adrenaline)CatecholamineFight-or-flight response; potent vasoconstrictor
3,4-Methylenedioxymethamphetamine (MDMA)Substituted PhenethylamineKnown as ecstasy; entactogenic effects

Phenethylamine's uniqueness lies in its simple structure and role as a precursor for more complex psychoactive substances while maintaining distinct biological activities compared to its derivatives .

CompoundAromatic GroupR1 AlkylR2 AmineIC50 (nM)Structural Feature
1PhenylCH₃NH₂1,230.0Unsubstituted phenyl
2ThiophenylCH₃NH₂1,090.0Electron-rich thiophenyl
3Substituted phenylCH₃NH₂3,838.0Methoxy substitution reduces activity
5PhenylCH₃NHCH₃1,650.0Methylamine increases potency
6ThiophenylCH₃NHCH₃878.5Thiophenyl with methylamine
9ThiophenylCH₃NHCH₂CH₃360.5Ethylamine most potent

Compounds with methoxy groups at the aromatic position showed very weak or no dopamine reuptake inhibitory activities [1]. Changes in the substituents from amino to aminomethyl groups produced variable effects, depending on the nature of the substituent at the aromatic position [1]. The most potent compound in this series was compound 9, featuring a thiophenyl aromatic group with an ethylamine substitution, achieving an inhibitory concentration fifty of 360.5 nanomolar [1].

Docking simulation studies conducted for potent inhibitors revealed that the S-form of certain compounds was more stable than the R-form, with good fit into the binding site covered by helices 1, 3, and 6 of human dopamine transporter [1]. The binding poses showed that aromatic groups were surrounded by hydrophobic residues, while amine functionalities formed hydrogen bonds with polar side chains of aspartic acid residues [1].

Conformationally Restricted Analogues for Receptor Specificity

Conformationally restricted analogues of phenethylamine have been developed to test hypotheses concerning the bioactive conformation of phenethylamine ligands upon binding to serotonin 5-hydroxytryptamine type 2A receptors [2]. These benzocycloalkane analogues were assayed for their receptor binding affinity and ability to activate downstream signaling pathways [2].

The R enantiomer of benzocyclobutene analogue 2 was predicted to be the most potent based on virtual docking experiments into a homology model of the 5-hydroxytryptamine type 2A receptor [2]. Subsequent chemical resolution and X-ray crystallography confirmed this prediction, as R-2 proved to be equipotent to lysergic acid diethylamide in rats trained to discriminate lysergic acid diethylamide from saline [2].

Table 2: Conformationally Restricted Analogues Receptor Specificity

Analogue TypeReceptor TargetBinding AffinityFunctional SelectivityIn Vivo ActivityConformation Benefit
Benzocyclobutene (R)-25-HT2AEquipotent to LSD65-fold PLC vs AA pathwayPotent hallucinogenicMimics bioactive conformation
Benzocyclobutene (S)-25-HT2ALower than R-formLower selectivityWeak activityNon-optimal conformation
Tetralin derivatives5-HT2AHigh affinityModerate selectivityModerate activityRestricted flexibility
Benzocycloalkane series5-HT2AVariablePathway dependentVariableDefined binding mode

The conformation of compound 2 was proposed to mimic the active binding conformation of the more flexible phenethylamine type hallucinogens [2]. This compound was found to be a functionally selective agonist at the 5-hydroxytryptamine type 2A receptor, having 65-fold greater potency in stimulating phosphoinositide turnover than in producing arachidonic acid release [2]. Such functionally selective 5-hydroxytryptamine type 2A receptor agonists may lack the intoxicating properties of hallucinogens if hallucinogenic effects are correlated with arachidonic acid production [2].

Conformationally restricted phenethylamine analogues have demonstrated that for optimal activity, the free lone pair electrons of the 2-oxygen must be oriented syn and the 5-oxygen lone pairs anti relative to the ethylamine moiety [3]. The ethyl linker has also been constrained, providing information about the bioactive conformation of the amine functionality [3].

Halogen- and Alkyl-Substituted Derivatives: Behavioral and Pharmacological Profiles

Halogen and alkyl substitutions to the phenethylamine structure significantly influence both behavioral and pharmacological profiles [4] [5]. Structure-activity relationship studies showed that phenethylamines possessed higher affinity to 5-hydroxytryptamine type 2A receptors than tryptamines [4]. Alkyl or halogen groups on the phenyl ring attached to the beta carbon exerted positive effects on the binding affinity when they were at para positions [4].

Table 3: Halogen and Alkyl Substituted Phenethylamine 5-HT2A Receptor Binding

CompoundR1 SubstituentR4 SubstituentKi (nM)Binding AffinityHalogen Effect
8ClOCH₃0.817HighestOptimal Cl substitution
9BrOCH₃1.411HighBr less potent than Cl
10ClOH1.099HighCl with OH group
11ClF10.84ModerateF reduces affinity vs OCH₃
12BrF3.629ModerateBr with F moderate
13IF10.00ModerateI with F moderate

Para-halogenated phenethylamines produced distinct serotonergic behavioral effects in animal models [6]. Para-chloro-, para-fluoro-, para-bromo-, and para-iodophenethylamine produced the same 5-hydroxytryptamine behavioral syndrome as did para-chloroamphetamine, but unlike the latter did not deplete brain 5-hydroxytryptamine 3 days after injection [6]. Para-chlorophenethylamine and its beta-methyl analog apparently activate central 5-hydroxytryptamine receptors indirectly through 5-hydroxytryptamine release, while para-fluorophenethylamine acts as a direct 5-hydroxytryptamine agonist [6].

The phenethylamines depressed mouse locomotor activity, although 2C-D and 2C-E stimulated activity at low concentrations [7] [8]. The phenethylamines except 2C-T-2 fully substituted for at least one hallucinogenic training compound, but none fully substituted for methamphetamine [7] [8]. Para-chloro substitution or increased nitrogen-alkyl chain length augmented relative potency at serotonin transporters, while combined para-chloro and nitrogen-ethyl substitutions reduced releasing effects at norepinephrine and dopamine transporters [9].

2-Heteroaryl Ethylamine Analogues: Distinct Pharmacological Pathways

2-Heteroarylethylamines represent a distinct class of compounds displaying diverse pharmacological activities through unique receptor interactions [10] [11]. The concept of bioisostere replacement has been employed to expand bioactive chemical space by substituting the phenyl ring with various heteroaromatic systems [11]. Five- or six-membered heterocyclic aromatic rings are widespread entities in drug discovery and can significantly alter pharmacological profiles [11].

Table 4: 2-Heteroaryl Ethylamine Pharmacological Pathways

Heteroaryl RingRepresentative CompoundPrimary TargetReceptor SelectivityPharmacological EffectDistinct Pathway
ImidazoleHistamineH1, H2, H3, H4 receptorsSubtype dependentInflammation, vasodilationHistaminergic signaling
PyrazoleBetazoleH2 receptorH2 selectiveGastric secretioncAMP modulation
Thiazole2-ThiazolylethylamineH1 receptorH1 selectiveHistamine antagonismCa²⁺ mobilization
IsoxazoleHIBO analoguesGlutamate receptorsiGluR/mGluR selectiveNeuroprotectionGlutamatergic signaling

Alpha-methylhistamine is an H3 receptor agonist approximately 15-fold more active than histamine [10]. Structure-activity relationship studies starting from this compound investigated the effect of the position of the methyl group on agonist activity [10]. Conformationally restricted cyclopropylhistamine analogues were designed as a new class of highly H3-selective agonists lacking H4 affinity by restricting the flexibility of the aminoethyl chain [10].

Betazole is a pyrazole-like histamine analogue with H2 receptor agonist activity and is employed as a stimulant of gastric secretion, with a 10-fold weaker activity compared to parent histamine [10]. Homoibotenic acid analogues are known ligands with pharmacological bioactive profiles towards ionotropic and metabotropic glutamate receptors [10]. 4-Substituted homoibotenic acid compounds presented different affinities towards glutamate receptors, with good potencies for the glutamate type 1, glutamate type 2 and glutamate type 5 receptors [10].

2-Thiazolylethylamine was characterized as a more selective and potent histamine H1 agonist [10]. The 2-substituted candidates displayed borderline, marginal activity, while amthamine was described as a histamine H2 full agonist used to study gastric secretion [10].

Functional Selectivity at 5-Hydroxytryptamine Type 2A Receptors in Hallucinogenesis

Functional selectivity at 5-hydroxytryptamine type 2A receptors represents a critical mechanism underlying the distinct pharmacological effects of hallucinogenic versus non-hallucinogenic compounds [12] [13] [14]. The 5-hydroxytryptamine type 2A receptor exhibits functional selectivity, meaning different ligands can differentially activate distinct signaling pathways coupled to the same receptor [12].

Table 5: Functional Selectivity at 5-HT2A Receptors in Hallucinogenesis

Compound ClassGq/G11 ActivationGi/Go ActivationBeta-Arrestin RecruitmentPLC-IP PathwayArachidonic Acid ReleaseHallucinogenic Potential
Hallucinogenic phenethylaminesHighHigh (PTX sensitive)ModerateStrong activationStrongHigh
Non-hallucinogenic agonistsHighLow/NoneHighStrong activationWeak/NoneNone
Partial agonistsModerateVariableLowPartial activationVariableLow/None
Beta-arrestin biasedLowLowHighWeakNoneNone

Hallucinogenic and non-hallucinogenic 5-hydroxytryptamine type 2A receptor agonists activate receptors coupled to phospholipase C, but hallucinogen-dependent responses also involve pertussis toxin-sensitive heterotrimeric Gi/Go proteins [12]. This finding revealed that hallucinogen-characteristic transcriptome fingerprint depends on modulation of both Gq/G11 and Gi/Go proteins [12].

Two transcripts, c-Fos and inhibitor of kappa B alpha, were induced at similar levels by both hallucinogenic and non-hallucinogenic drugs [12]. However, the transcripts early growth response gene 1 and early growth response gene 2 were consistently activated by hallucinogens but expression of these genes was unaffected by non-hallucinogenic agonists [12].

Recent studies have demonstrated that 5-hydroxytryptamine type 2A-Gq but not 5-hydroxytryptamine type 2A-beta-arrestin2 recruitment efficacy predicts psychedelic potential [14]. A threshold level of Gq activation is required to induce psychedelic-like effects, consistent with the fact that certain 5-hydroxytryptamine type 2A partial agonists are non-psychedelic [14]. Beta-arrestin-biased 5-hydroxytryptamine type 2A receptor agonists block psychedelic effects and induce receptor downregulation and tachyphylaxis [14].

Physical Description

Liquid with a fishy odor; Absorbs carbon dioxide from the air; [Merck Index] Colorless liquid; [MSDSonline]
Solid
Colourless to pale, slightly yellow liquid; Fishy aroma

Color/Form

Colorless to slightly yellow liquid
Liquid

XLogP3

1.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

121.089149355 g/mol

Monoisotopic Mass

121.089149355 g/mol

Boiling Point

197.5 °C
BP: 197-198 °C: Specific gravity: 0.96 at 15 °C/15 °C
BP: 194.5-195 °C
BP: 204 °C
194.00 to 195.00 °C. @ 760.00 mm Hg

Flash Point

81 °C (178 °F) - closed cup

Heavy Atom Count

9

Vapor Density

4.18 (Air = 1)

Density

0.9640 g/cu cm at 25 °C
0.961-0.967

LogP

1.41
1.41 (LogP)
1.41
log Kow = 1.41

Odor

Fishy odor

Decomposition

Hazardous decomposition products formed under fire conditions: Carbon oxides, nitrogen oxides (NOx).
When heated to decomposition it emits toxic fumes of /nitrogen oxides/.

Melting Point

<0 °C

UNII

327C7L2BXQ

Related CAS

156-28-5 (hydrochloride)
5471-08-9 (sulfate[2:1])
71750-39-5 (sulfate)

GHS Hazard Statements

Aggregated GHS information provided by 1525 companies from 15 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (10.75%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (89.25%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (89.11%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (98.36%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (88.72%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: 2-Phenylethylamine is a colorless to slightly yellow liquid with a fishy odor. It is soluble in water. It is structurally related to amphetamine and occurs naturally in many foods. It has been identified in almonds, cacao and tobacco. USE: 2-Phenylethylamine is used to make other chemicals. EXPOSURE: Workers that produce or use 2-phenylethylamine may breathe in vapors or have direct skin contact. The general population may be exposed by consumption of food. If 2-phenylethylamine is released to the environment, it will be broken down in air by reaction with hydroxyl radicals. It is not expected to be broken down in the air by sunlight. It will not volatilize into air from soil or water surfaces. It is expected to move easily through soil. It will be broken down by microorganisms. It is not expected to build up in fish. RISK: Headache, dizziness, and discomfort were reported in some human volunteers after drinking apple juice containing low levels of 2-phenylethylamine. Data on the potential for 2-phenylethylamine to produce other toxic effects in humans were not available. 2-Phenylethylamine is corrosive to the skin and eyes in laboratory animals. Permanent skin and eye damage occurred following direct exposure to undiluted 2-phenylethylamine. Respiratory irritation and difficulty breathing were observed following exposure to very high air levels. Neurological effects (spasms, abnormal behaviors) and irregular breathing were observed in laboratory animals following exposure to a very high oral dose. Some animals died. Data on the potential for 2-phenylethylamine to cause birth defects or reproductive effects in laboratory animals were not available. Data on the potential for 2-phenylethylamine to cause cancer in laboratory animals were not available. The potential for 2-phenylethylamine to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

MeSH Pharmacological Classification

Psychotropic Drugs

Vapor Pressure

0.29 [mmHg]
31 Pa /0.23 mm Hg/ at 20 °C

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

64-04-0

Absorption Distribution and Excretion

This study was performed to characterize the intestinal transport of beta-phenylethylamine (PEA). Uptake of [(14)C]PEA into Caco-2 cells was Na(+)-independent but strongly stimulated by an outside directed H(+) gradient. At extracellular pH 7.5, the concentration-dependent uptake of PEA was saturable with kinetic parameters of 2.6 mM (K(t)) and 96.2 nmol/min per mg of protein (V(max)). Several biogenic amines such as harmaline and N-methylphenylethylamine as well as cationic drugs such as phenelzine, tranylcypromine, d,l-amphetamine, methadone, chlorphenamine, diphenhydramine and promethazine strongly inhibited the [(14)C]PEA uptake with K(i) values around 1 mM. Tetraethylammonium, N-methyl-4-phenylpyridinium and choline had no effect. We also studied the bidirectional transepithelial transport of [(14)C]PEA at cell monolayers cultured on permeable filters. Net transepithelial flux of [(14)C]PEA from apical-to-basolateral side exceeded basolateral-to-apical flux 5-fold. We conclude that PEA is transported into Caco-2 cells by a highly active, saturable, H(+)-dependent (antiport) process. The transport characteristics do not correspond to those of the known carriers for organic cations of the SLC22, SLC44, SLC47 and other families.
Phenylethylamine was found in cervical spinal cord dorsal and ventral horns, zona intermedia, and lumbar cord dorsal and ventral horns of rats in concentrations of 114-238 pg/mg protein. Values found in caudate nucleus (218 pg/mg) and cerebellum (73 pg/mg). Repeated treatment with amphetamine for 10 days increased levels in both brain and spinal cord.
Specific binding of tritiated beta-phenylethylamine to rat forebrain membranes was saturable; the apparent dissociation constant was 55 nmol and the density of binding sites was approx 1078 pmol/mg protein. Highest binding was observed in hypothalamus and striatum.
The urinary excretion rate of the endogenous, amphetamine-like substance beta-phenethylamine was markedly elevated in human subjects in association with an initial parachuting experience. The increases were delayed in most subjects and were not correlated with changes in urinary pH or creatinine excretion. The data suggest a stress-related role for beta-phenethylamine.
Found in normal human urine (about 30 ug/L).

Metabolism Metabolites

Free 2-phenylethylamine excretion was ... significantly elevated ... in phenylketonuric adults and children receiving a normal or a slightly restricted intake of phenylalanine. Urinary 2-phenylethylamine was also significantly increased in phenylketonuric children receiving low phenylalaine dietary therapy. Conjugated 2-phenylethylamine excretion was ... not ... increased above normal.
2-Phenylethylamine is an endogenous constituent of human brain and is implicated in cerebral transmission. It is also found in certain foodstuffs and may cause toxic side-effects in susceptible individuals. Metabolism of 2-phenylethylamine to phenylacetaldehyde is catalyzed by monoamine oxidase and the oxidation of the reactive aldehyde to its acid derivative is catalyzed mainly by aldehyde dehydrogenase and perhaps aldehyde oxidase, with xanthine oxidase having minimal transformation. The present investigation examines the metabolism of 2-phenylethylamine to phenylacetaldehyde in liver slices and compares the relative contribution of aldehyde oxidase, xanthine oxidase and aldehyde dehydrogenase activity in the oxidation of phenylacetaldehyde with precision-cut fresh liver slices in the presence/absence of specific inhibitors of each enzyme. In liver slices, phenylacetaldehyde was rapidly converted to phenylacetic acid. Phenylacetic acid was the main metabolite of 2-phenylethylamine, via the intermediate phenylacetaldehyde. Phenylacetic acid formation was completely inhibited by disulfiram (specific inhibitor of aldehyde dehydrogenase), whereas isovanillin (specific inhibitor of aldehyde oxidase) inhibited acid formation to a lesser extent and allopurinol (specific inhibitor of xanthine oxidase) had little or no effect. Therefore, in liver slices, phenylacetaldehyde is rapidly oxidized by aldehyde dehydrogenase and aldehyde oxidase with little or no contribution from xanthine oxidase.
We report here very high urinary phenylethylamine level in a phenylketonuric newborn and variable phenylethylamine levels in phenylketonuric patients with similar phenylalanine levels. As phenylethylamine, a very toxic metabolite of phenylalanine, is rapidly degraded by monoamine oxydase type B, an enzyme that has a very low activity in neonates, these results are consistent with those of the hypothesis of MAO-B acting as a modifying gene in phenylketonuria.
Incubation of phenylethylamine with rabbit liver microsomes, divalent MN and NADPH generating system leads to formation of azoxy-2-phenylethane (a mutagen). 38 nmol of azoxy-2-phenylethane is formed from 10 umol of phenylethylamine during 30 min incubation. Metabolism to azoxy-2-phenylamine appears completely dependent on the presence of divalent MN.
For more Metabolism/Metabolites (Complete) data for 2-Phenylethylamine (9 total), please visit the HSDB record page.

Wikipedia

Phenethylamine
2C-C

Biological Half Life

Plasma pharmacokinetics of PEA could be described by 1st-order kinetics with estimated t/2 of approx 5-10 min.

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

/Prepd by reducing benzyl cyanide with sodium and alc:/ Johnson, Guest, Am. Chem. J. 42 346 (1909) /or by reduction with raney nickel:/ Robinson, Snyder, Org. Syn. Coll. Vol. III 720 (1955).
From phenylethyl alcohol and ammonia under pressure.

General Manufacturing Information

Benzeneethanamine: ACTIVE
beta-Phenylethylamine can be viewed as the parent compound of the sympathomimetic amines, consisting of a benzene ring and an ethylamine side chain.

Analytic Laboratory Methods

High-performance liquid chromatography retention data are reported for 2-phenylethylamine and its derivatives. Octadecyl-silica column was used with eluent of 10% methanol containing a buffer to limit interference of silica support.
Phenylethylamine was extracted into N-hexane from urine saturated with NaCl, and back-extracted into dilute acid. The acid extract was freeze-dried and residue converted to pentafluorobenzoyl derivative for analysis by GC with electron capture detection.

Clinical Laboratory Methods

2-Phenylethanamine (phenethylamine, PEA) represents the core structure of numerous drugs with stimulant-like properties and is explicitly featured as so-called specified substance on the World Anti-Doping Agency (WADA) Prohibited List. Due to its natural occurrence in humans as well as its presence in dietary products, studies concerning the ability of test methods to differentiate between an illicit intake and the renal elimination of endogenously produced PEA were indicated. Following the addition of PEA to the Prohibited List in January 2015, retrospective evaluation of routine doping control data of 10 190 urine samples generated by combined gas chromatography-mass spectrometry and nitrogen phosphorus-specific detection (GC-MS/NPD) was performed. Signals for PEA at approximate concentrations >500 ng/mL were observed in 31 cases (0.3%), which were subjected to a validated isotope-dilution liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS) test method for accurate quantification of the target analyte. Further, using elimination study urine samples collected after a single oral administration of 250 mg of PEA hydrochloride to two healthy male volunteers, two tentatively identified metabolites of PEA were observed and evaluated concerning their utility as discriminative markers for PEA intake. The ID-LC-MS/MS approach was extended to allow for the simultaneous detection of PEA and 2-(3-hydroxyphenyl)acetamide sulfate (M1), and concentration ratios of M1 and PEA were calculated for elimination study urine samples and a total of 205 doping control urine samples that returned findings for PEA at estimated concentrations of 50-2500 ng/mL. Urine samples of the elimination study with PEA yielded concentration ratios of M1/PEA up to values of 9.4. Notably, the urinary concentration of PEA did increase with the intake of PEA only to a modest extent, suggesting a comprehensive metabolism of the orally administered substance. Conversely, doping control urine samples with elevated (>50 ng/mL) amounts of PEA returned quantifiable concentrations of M1 only in 3 cases, which yielded maximum ratios of M1/PEA of 0.9, indicating an origin of PEA other than an orally ingested drug formulation. Consequently, the consideration of analyte abundance ratios (e.g. M1/PEA) is suggested as a means to identify the use of PEA by athletes, but further studies to support potential decisive criteria are warranted.
beta-Pphenylethylamine can be identified in urine and blood by gc/ms after conversion to trifluoroacetyl derivative.
Fluorometric method for simultaneous analyzes of phenylethylamine in rat brain involves ion-exchange chromatography, derivatization with fluorescamine, solvent extraction, and then separation by TLC. Fluorescent spots are quantitated by scanning. Detection limit is approx 10 pmoles.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Air sensitive. Store under inert gas. Storage class (TRGS 510): 6.1B: Non-combustible, acute toxic Cat. 1 and 2/very toxic hazardous materials

Interactions

The effects of chronic administration of antidepressant drugs and 2-phenylethylamine on beta-adrenoceptor function were assessed. Monoamine oxidase inhibitors [phenelzine sulfate, 5 or 10 mg/kg per day, and (-)-deprenyl HCl, 1 mg/kg per day] and 2-phenylethylamine HCl (10 mg/kg per day) were administered to male Sprague-Dawley rats via Alzet osmotic minipumps. On days 21 and 22, the motor-suppressant actions of the beta-adrenoceptor agonist salbutamol hemisulfate (3 mg/kg intraperitoneally after 15 min) were assessed as a measure of beta-adrenoceptor sensitivity. On day 28, the animals were killed, and their brains were used for the measurement of monoamine oxidase activity and concentrations of 2-phenylethylamine, an endogenous amine and a metabolite of phenelzine. Phenelzine sulfate at 10 mg/kg per day (but not 5 mg/kg per day) and the combination of (-)-deprenyl and 2-phenylethylamine resulted in a decrease in the response to salbutamol. These treatments also resulted in substantial increases in brain 2-phenylethylamine concentrations. The phenelzine treatments each resulted in an equivalent inhibition of brain monoamine oxidase activity. These results support the proposal that 2-phenylethylamine may, at least in part, mediate the effects of phenelzine on beta-adrenoceptor function.
Systemic administration of beta-phenylethylamine caused behavioral syndrome in rats consistent with activation of 5-HT receptors in CNS. Redection of endogenous 5-HT levels did not prevent syndrome. 5-HT receptor antagonists, methysergide and mianserine, blocked effects of beta-phenylethylamine. Beta-phenylethylamine produces serotonergic effects by direct 5-ht agonist action.
In rats, beta-phenylethylamine (50-100 mg/gk, ip) induced stereotypic behavior and disrupted polyribosomes. Haloperidol and chlorpromazine antagonized these effects.
The cerebrovascular actions of phenylethylamine, an amine that has been implicated in the pathogenesis of migraine, were investigated in 16 anesthetized baboons. The influence of monoaminergic blocking agents and of a specific inhibitor of monoamine oxidase upon the cerebral circulatory and metabolic actions of phenylethylamine were examined. The reductions in cerebral blood flow (28 percent) and cerebral oxygen consumption (31 percent) that accompany the intracarotid administration of phenylethylamine (2 X 10(-6) moles per kilogram per minute) were unaffected by the prior administration of either phenoxybenzamine (1.5 mg/kg, IV) or pimozide (0.5 mg/kg, IV). The administration of phenoxybenzamine and pimozide per se did not significantly disturb cerebral blood flow or oxygen consumption. The ability of migraine patients to oxidatively deaminate phenylethylamine is reduced at the time of their attacks. In the present experiments, the administration of the monoamine oxidase type B inhibitor, deprenyl (1 mg/kg, IV), did not effect significant changes in cerebral blood flow or cerebral oxygen consumption. However, following deprenyl, the administration of phenylethylamine (4 X 10(-8) moles per kilogram per minute), a concentration which was without effect in normal animals, significantly reduced cerebral blood flow. Some of the possible mechanisms influencing the sensitivity of the cerebral circulation to phenylethylamine, and their relationship to migraine, are considered.
For more Interactions (Complete) data for 2-Phenylethylamine (9 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15
1. Ezeoke MC, Krishnan P, Sim DS, Lim SH, Low YY, Chong KW, Lim KH. Unusual phenethylamine-containing alkaloids from Elaeocarpus tectorius. Phytochemistry. 2018 Feb;146:75-81. doi: 10.1016/j.phytochem.2017.12.003. Epub 2017 Dec 22. PMID: 29247894.

2. Le Roux G, Bruneau C, Lelièvre B, Bretaudeau Deguigne M, Turcant A, Harry P, Boels D. Recreational phenethylamine poisonings reported to a French poison control center. Drug Alcohol Depend. 2015 Sep 1;154:46-53. doi: 10.1016/j.drugalcdep.2015.05.048. Epub 2015 Jul 3. PMID: 26205314.

3. Wagmann L, Brandt SD, Stratford A, Maurer HH, Meyer MR. Interactions of phenethylamine-derived psychoactive substances of the 2C-series with human monoamine oxidases. Drug Test Anal. 2019 Feb;11(2):318-324. doi: 10.1002/dta.2494. Epub 2018 Sep 28. PMID: 30188017.

4. Wahl J, Holzgrabe U. Capillary electrophoresis separation of phenethylamine enantiomers using amino acid based ionic liquids. J Pharm Biomed Anal. 2018 Jan 30;148:245-250. doi: 10.1016/j.jpba.2017.10.010. Epub 2017 Oct 17. PMID: 29059613.

5. Ma G, Bavadekar SA, Schaneberg BT, Khan IA, Feller DR. Effects of synephrine and beta-phenethylamine on human alpha-adrenoceptor subtypes. Planta Med. 2010 Jul;76(10):981-6. doi: 10.1055/s-0029-1240884. Epub 2010 Mar 9. PMID: 20217639.

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